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molecular formula C8H14N2 B8790805 octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole

octahydro-1H-azeto[1,2-a]pyrrolo[3,4-d]pyrrole

Cat. No. B8790805
M. Wt: 138.21 g/mol
InChI Key: UHXHEZZUORBPBE-UHFFFAOYSA-N
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Patent
US05071999

Procedure details

13.7 g (65.1 mmol) of ethyl 1,4-diazatricyclo [6.2.0.02,6 ]decane-4-carboxylate are heated under reflux overnight with 42 g of Ba(OH)2. 8H2O in 150 ml of water. Potassium carbonate is added, barium carbonate is filtered off with suction and the filtrate is extracted ten times using 100 ml of chloroform each time. The extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Name
ethyl 1,4-diazatricyclo [6.2.0.02,6 ]decane-4-carboxylate
Quantity
13.7 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:10][CH2:9][CH:8]1[CH2:7][CH:6]1[CH:2]2[CH2:3][N:4](C(OCC)=O)[CH2:5]1.C(=O)([O-])[O-].[K+].[K+]>O>[N:1]12[CH2:10][CH2:9][CH:8]1[CH2:7][CH:6]1[CH:2]2[CH2:3][NH:4][CH2:5]1 |f:1.2.3|

Inputs

Step One
Name
ethyl 1,4-diazatricyclo [6.2.0.02,6 ]decane-4-carboxylate
Quantity
13.7 g
Type
reactant
Smiles
N12C3CN(CC3CC2CC1)C(=O)OCC
Step Two
Name
Ba(OH)2
Quantity
42 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
barium carbonate is filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted ten times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Name
Type
Smiles
N12C3CNCC3CC2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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